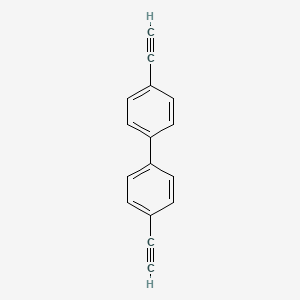

4,4'-Diethynylbiphenyl

概要

説明

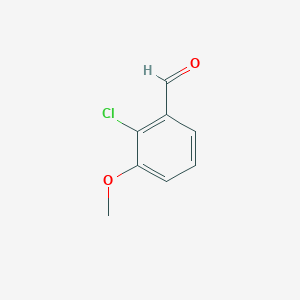

4,4'-Diethynylbiphenyl is a chemical compound that serves as a monomer or comonomer in the synthesis of various polymeric materials. It is characterized by the presence of two ethynyl groups attached to a biphenyl structure, which allows it to participate in polymerization reactions to form extended conjugated networks. These networks can exhibit a range of properties depending on the specific synthesis and functionalization methods employed .

Synthesis Analysis

The synthesis of polymers using this compound involves chain-growth copolymerization techniques. For instance, it can be copolymerized with functionalized mono- and diethynylbenzenes to create highly cross-linked polyacetylene-type networks. These networks are notable for their high content of functional groups and their potential applications in gas adsorption due to their specific surface area and porosity . The synthesis parameters, such as the choice of comonomers and the feed ratio, play a crucial role in determining the properties of the resulting networks.

Molecular Structure Analysis

The molecular structure of this compound-based polymers is characterized by substituted polyene main chains cross-linked by arylene links. The structure of these polymers can be tailored by varying the comonomers used in the synthesis, which affects the specific surface area and the overall architecture of the networks. The molecular structure is a key factor in the material's performance, especially in applications like CO2 adsorption .

Chemical Reactions Analysis

This compound participates in copolymerization reactions to form conjugated microporous polymers (CMPs). These reactions are facilitated by catalysts such as (Ph3P)2PdCl2, which enable the formation of polymers and copolymers with various other acetylenic compounds. The resulting materials can exhibit a range of properties, including enhanced thermal stability and specific interactions with other substances, as indicated by their potential antimicrobial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of materials synthesized from this compound are influenced by the polymerization process and the resulting molecular structure. These properties include a high specific surface area, which is beneficial for gas adsorption applications. The functional groups present in the polymer networks can enhance their affinity for certain gases, such as CO2. Additionally, the thermal stability and solubility parameters of the polymers are important for their practical application and can be measured using techniques like thermogravimetric analysis and infrared spectroscopy .

科学的研究の応用

Synthesis and Photonic Properties of Poly(silylenevinylene)s

DEBP has been utilized in the regioselective alkyne polyhydrosilylation process to synthesize poly(silylenevinylene)s with high molecular weights and stereoregularities. These polymers demonstrate exceptional thermal stability, processability, and unique photonic properties, including aggregation-enhanced emission and high sensitivity as chemosensors due to their quenching response to picric acid (Lu et al., 2011).

Gold(I) Alkynyl Complexes

DEBP has been used to create bis(alkynyl) gold(I) complexes with phosphinegold(I) complexes, yielding air-stable solids that were fully characterized spectroscopically. These complexes exhibited both solution and solid-state luminescence, underlining DEBP's role in developing materials with potential optoelectronic applications (Weishäupl et al., 2011).

Thermosetting Polymers with High Thermal Stability

DEBP is a key monomer in the creation of thermosetting polymers with Si(H)-C≡C units, showcasing remarkable thermal stability. These polymers, synthesized through dehydrogenative polycondensation reactions, are noted for their high heat resistance, solubility in solvents, and moldability, with some polymers demonstrating a temperature of 5% weight loss greater than 800 °C (Itoh et al., 2001).

Multifunctional Porous Organic Polymers

Incorporating DEBP into the synthesis of redox-active porous organic polymers (POPs) has led to materials with enhanced adsorption properties and multifunctionality. These POPs exhibit improved hydrogen uptake and CO2 adsorption capabilities, highlighting DEBP's role in developing advanced materials for environmental and energy applications (Hua et al., 2014).

Safety and Hazards

作用機序

Target of Action

4,4’-Diethynylbiphenyl (DEBP) is a rigid linear biphenyl ligand with extended conjugation of ethynyl functional groups on both ends . It primarily targets Covalent Organic Frameworks (COFs) and is used as a linker in these frameworks . COFs are a class of porous polymers that have potential applications in gas storage, catalysis, and sensing .

Mode of Action

DEBP interacts with its targets through its ethynyl functional groups. These groups allow DEBP to form strong covalent bonds with the nodes of the COFs, creating a stable and rigid framework . This interaction results in the formation of a microporous organic polymer, known as DEBP-BMOP .

Biochemical Pathways

The primary biochemical pathway affected by DEBP is the formation of COFs. DEBP acts as a linker in the formation of these frameworks, contributing to their stability and rigidity . Additionally, DEBP-BMOP has been shown to be involved in the selective sensing and capture of fluoride ions .

Result of Action

The action of DEBP results in the formation of stable and rigid COFs. One specific result is the creation of DEBP-BMOP, a Lewis acidic microporous organic polymer . DEBP-BMOP has been shown to selectively sense and capture fluoride ions, exhibiting a turn-on blue emission in aqueous mixtures with a detection limit of 2.6 μM .

Action Environment

The action of DEBP can be influenced by environmental factors. For instance, the efficiency of the fluoride ion sensing and capture by DEBP-BMOP can be affected by the presence of water and other ions in the environment . Additionally, the stability of the COFs formed with DEBP can be influenced by factors such as temperature and pressure.

特性

IUPAC Name |

1-ethynyl-4-(4-ethynylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10/c1-3-13-5-9-15(10-6-13)16-11-7-14(4-2)8-12-16/h1-2,5-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXJJMQSKDPNPSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C2=CC=C(C=C2)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50434139 | |

| Record name | 4,4'-DIETHYNYLBIPHENYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38215-38-2 | |

| Record name | 4,4'-DIETHYNYLBIPHENYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 4,4'-Diethynylbiphenyl?

A1: The molecular formula of this compound is C16H10, and its molecular weight is 202.26 g/mol.

Q2: Are there any crystallographic studies on this compound?

A2: Yes, this compound crystallizes with four unique molecules in the asymmetric unit. The crystal structure is stabilized by weak C—H⋯π(ring) and C—H⋯π(alkyne) contacts. []

Q3: What are the solubility characteristics of this compound-based polymers?

A3: The solubility of this compound-based polymers varies depending on the polymerization method and the incorporated co-monomers. For instance, polymers synthesized by the addition reaction of aldothioketenes with 4,4′-Diethynylbiphenyl are soluble in DMSO and DMF, and partially soluble in acetone and methanol. [, ]

Q4: Can this compound be used to create porous materials?

A4: Absolutely. This compound is a key building block in the synthesis of covalent organic frameworks (COFs) and other porous organic polymers (MOPs). [, , ] For example, researchers have synthesized a bimodal micro/mesoporous COF using this compound and tetrakis-1,3,5,7-(4′-iodophenyl)adamantane via the Sonogashira coupling reaction. []

Q5: What applications do these porous materials have?

A5: These materials exhibit high surface areas, making them promising candidates for gas adsorption and storage. For instance, this compound-based assemblies of single-walled carbon nanotubes (SWNTs) demonstrate enhanced CO2 and H2 uptake capacities. [] Furthermore, they show promise as catalysts and catalyst supports. One study demonstrated the use of a this compound-derived COF as a support for palladium and gold nanoparticles for the hydrogenation of nitrostyrene. []

Q6: Does the presence of residual palladium from the synthesis of this compound-based COFs affect their catalytic properties?

A6: Interestingly, the remnant palladium catalyst within the COF pores remains accessible and catalytically active. It can be directly utilized for reactions like the hydrogenation of nitrostyrene. Additionally, depositing further palladium or gold onto these COFs enhances their catalytic activity compared to traditional carbon-supported catalysts. []

Q7: How is this compound used in polymer synthesis?

A7: this compound serves as a diyne monomer in various polymerization reactions. It readily undergoes polyaddition reactions with disilanes like 1,4-bis(dimethylsilyl)benzene in the presence of a rhodium catalyst to yield poly(silylenearylenevinylene)s. These polymers exhibit interesting optical properties, including blue light emission with high quantum yields. []

Q8: Can the stereochemistry of the resulting polymers be controlled during synthesis?

A8: Yes, the choice of reaction conditions and catalysts can influence the stereochemistry of the polymers. For example, using a rhodium catalyst like RhI(PPh3)3 in toluene at low temperatures yields cis-rich poly(silylenearylenevinylene)s, while higher temperatures lead to trans-rich polymers. These isomers exhibit different optical properties and can be interconverted by UV irradiation. [, ]

Q9: What other polymerization techniques are employed with this compound?

A9: Besides polyaddition, this compound is employed in metallacycle polymerization (MCP). For example, it reacts with CpCo(PPh3)2 to yield poly(4,4′-biphenylene 2,5-cobaltacyclopenta-2,4-dienylene), a π-conjugated organometallic polymer with distinct electronic and optical characteristics. []

Q10: Are there any other interesting polymerization reactions involving this compound?

A10: Yes, this compound undergoes copolymerization with N-(prop-1-yne-3-yl)-4-(piperidine-1-yl)-1,8-naphthalimide (PNPr) to generate fluorescent polymers. The resulting polymers retain the fluorescence of PNPr, which can be triggered by direct excitation or via energy transfer from the co-monomer units. []

Q11: What is the significance of decarbonylative polyaddition in this compound polymerization?

A11: This technique allows for the synthesis of novel conjugated polymers, specifically poly(arylene chlorovinylene)s (PACVs). Researchers have used rhodium-based catalysts to successfully achieve the decarbonylative polyaddition of this compound with aroyl chlorides. This method provides control over the regio- and stereoselectivity of the resulting polymers. []

Q12: What are the notable optical properties of this compound-based polymers?

A12: Polymers incorporating this compound display a range of optical properties, including fluorescence and aggregation-enhanced emission. For example, poly(silylenevinylene)s derived from this compound exhibit enhanced emission in the aggregated state compared to their solution counterparts, highlighting their potential in applications like chemosensors. []

Q13: What influences the emission properties of these polymers?

A13: The emission properties are closely tied to the polymer's structure, including the incorporated co-monomers and the stereochemistry of the polymer backbone. For instance, trans-rich poly(silylenearylenevinylene)s typically exhibit red-shifted absorption and emission compared to their cis counterparts. [] The presence of specific functional groups, like naphthalimide, can lead to efficient energy transfer and distinct emission profiles. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1353915.png)

![3-(2-methoxyphenyl)-5-methyl-6-phenylisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B1353933.png)